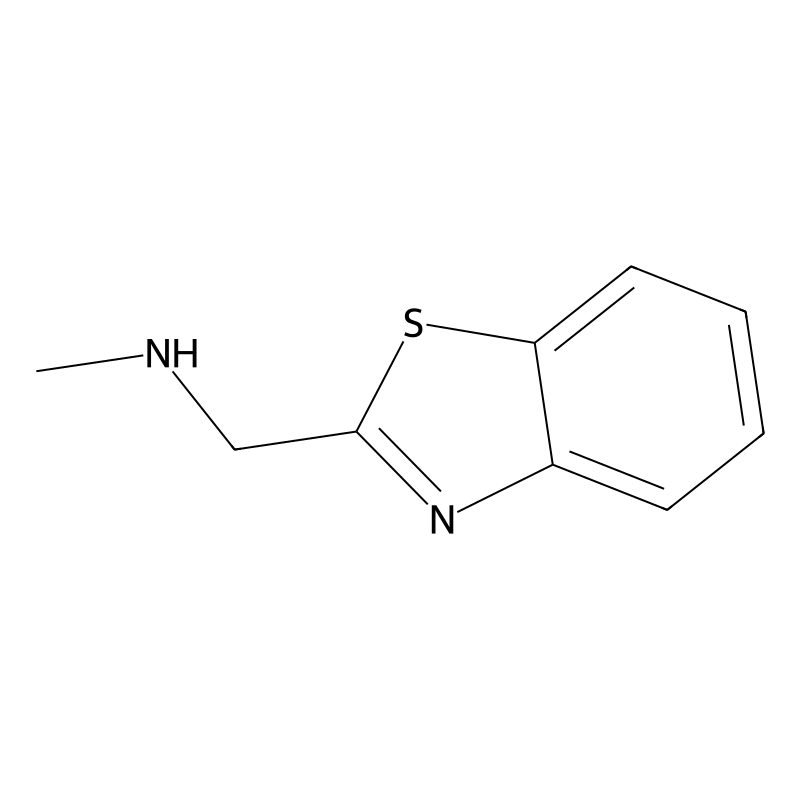

Benzothiazol-2-ylmethyl-methyl-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Chemistry

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They have been used in the development of various drugs with anti-cancer , anti-bacterial , anti-tuberculosis , anti-diabetic , and anti-inflammatory properties , among others.

Green Chemistry

Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported . These advances involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Industrial Applications

Benzothiazoles are also used in various industrial applications. For instance, 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates . They are also used as electrophosphorescent emitter in OLEDs .

Synthetic Chemistry

Benzothiazole can serve as unique and versatile scaffolds, especially in synthetic and pharmaceutical chemistry . Many scientists have developed a wide range of methodologies for the synthesis of the 2-substituted benzothiazole nucleus and its derivatives using different types of catalysts to improve the selectivity, purity, and yield of the products .

Anti-microbial Applications

The benzothiazole moiety plays an important role in chemistry and is also present in a variety of biologically active applications such as anti-microbial . It has been found to be more powerful than the standard medicines Ethambutol, Ciprofloxacin, and Pyrazinamide .

Fluorescent Probes

2- (benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities . They are used in bacterial detection , DNG gyrase inhibitors , anti-tumor , anti-melanogenesis , anti-proliferative , anti-tumor imaging agents , and as fluorescent probes for analyte detection .

Anti-cancer Applications

Benzothiazole derivatives have been found to possess significant anti-cancer properties . They have been used in the development of various drugs with anti-cancer properties .

Anti-tuberculosis Applications

The benzothiazole moiety has been found to be more powerful than the standard medicines Ethambutol, Ciprofloxacin, and Pyrazinamide in treating tuberculosis .

Anti-diabetic Applications

Benzothiazole derivatives have been found to possess significant anti-diabetic properties . They have been used in the development of various drugs with anti-diabetic properties .

Anti-inflammatory Applications

Benzothiazole derivatives have been found to possess significant anti-inflammatory properties . They have been used in the development of various drugs with anti-inflammatory properties .

Anti-convulsant Applications

Benzothiazole derivatives have been found to possess significant anti-convulsant properties . They have been used in the development of various drugs with anti-convulsant properties .

Anti-viral Applications

Benzothiazole derivatives have been found to possess significant anti-viral properties . They have been used in the development of various drugs with anti-viral properties .

Benzothiazol-2-ylmethyl-methyl-amine is a chemical compound characterized by its unique structure, which includes a benzothiazole moiety linked to a methyl amine group. Its molecular formula is and it features a benzothiazole ring, known for its diverse biological activities, attached to a methylamine group. This compound is of interest in medicinal chemistry due to its potential therapeutic applications and its role in various

- Alkylation Reactions: The amine group can react with alkyl halides to form substituted derivatives.

- Acylation Reactions: The amine can be acylated to produce amides, which may enhance biological activity.

- Condensation Reactions: It can form Schiff bases when reacted with aldehydes or ketones, potentially leading to compounds with enhanced pharmacological properties.

These reactions are crucial for modifying the compound to explore structure-activity relationships and optimize its efficacy in biological applications.

Benzothiazol-2-ylmethyl-methyl-amine exhibits significant biological activities, particularly in the realm of antimicrobial and antiviral properties. Studies have shown that derivatives of benzothiazole compounds can inhibit various pathogens, including:

- Viruses: Some derivatives have shown inhibitory activity against viruses such as MERS-CoV, indicating potential as antiviral agents .

- Bacteria: Compounds containing the benzothiazole structure have demonstrated anti-virulence effects against Pseudomonas aeruginosa, reducing motility and toxin production .

The biological activity is often linked to the presence of the benzothiazole moiety, which plays a pivotal role in the interaction with biological targets.

The synthesis of Benzothiazol-2-ylmethyl-methyl-amine can be achieved through various methods, including:

- Condensation Reactions: Typically involves the reaction of benzothiazole derivatives with formaldehyde and methylamine under acidic conditions.

- Substitution Reactions: Starting from 2-aminobenzothiazole, alkylation with methyl halides can yield the desired compound.

- Hybridization Approaches: Combining benzothiazole with other pharmacophores through strategic synthetic routes enhances biological activity .

These methods allow for the modification of the compound's structure, facilitating the development of analogs with improved properties.

Benzothiazol-2-ylmethyl-methyl-amine has potential applications in various fields:

- Pharmaceuticals: Its derivatives are being explored as potential drugs for treating viral infections and bacterial infections.

- Agricultural Chemicals: Compounds based on benzothiazole structures are investigated for their fungicidal properties.

- Materials Science: The unique properties of benzothiazoles make them suitable for use in developing new materials with specific electronic or optical characteristics.

Interaction studies involving Benzothiazol-2-ylmethyl-methyl-amine focus on its binding affinity to various biological targets, including enzymes and receptors. These studies often employ techniques like molecular docking and biochemical assays to assess:

- Binding Mechanisms: Understanding how the compound interacts at a molecular level with proteins or nucleic acids.

- Structure-Activity Relationships: Evaluating how modifications to the compound's structure affect its biological activity.

Such studies are essential for optimizing the pharmacological profiles of benzothiazole-based compounds.

Benzothiazol-2-ylmethyl-methyl-amine shares structural similarities with several other compounds that also contain benzothiazole moieties. Here are some notable examples:

Benzothiazol-2-ylmethyl-methyl-amine stands out due to its specific combination of a methyl amine group and the benzothiazole ring, which enhances its biological activities compared to simpler derivatives.

The benzothiazole core was first synthesized in 1889 by Heinrich Debus through cyclization reactions involving 2-aminothiophenol and carboxylic acid derivatives. Over the next century, derivatives like benzothiazol-2-ylmethyl-methyl-amine gained attention for their structural adaptability and bioactivity. Early 20th-century studies focused on industrial applications, such as vulcanization accelerators and antioxidants, but the 1980s marked a pivotal shift toward pharmacological exploration. For instance, Thompson et al. (1980) synthesized tris(benzothiazolylmethyl)amine complexes, demonstrating their catalytic potential.

The specific compound, benzothiazol-2-ylmethyl-methyl-amine (CAS: 17681-30-0), was first reported in the late 20th century. Its synthesis typically involves condensation reactions between 2-chloromethylbenzothiazole and methylamine under alkaline conditions. Recent refinements utilize transition-metal catalysis to enhance yield and purity. The compound’s melting point (53°C) and boiling point (277.5°C) reflect its stability, facilitating practical applications.

Significance in Heterocyclic Chemistry

Benzothiazoles are classified as "privileged structures" due to their ability to bind diverse biological targets through modular substitutions. The methyl-methyl-amine substituent in benzothiazol-2-ylmethyl-methyl-amine introduces a basic nitrogen center, enabling hydrogen bonding and electrostatic interactions critical for drug-receptor binding. This derivative’s planar benzothiazole ring facilitates π-π stacking with aromatic residues in enzymes, as observed in thrombin inhibition studies.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂S | |

| Molecular Weight | 178.25 g/mol | |

| Melting Point | 53°C | |

| Boiling Point | 277.5°C (predicted) | |

| Density | 1.205 g/cm³ | |

| Solubility | Moderate in polar solvents |

Current Research Landscape

Recent studies highlight benzothiazol-2-ylmethyl-methyl-amine’s role in multitarget drug design. For example, molecular docking simulations reveal affinity for kinase domains (e.g., BRAF V600E), suggesting anticancer potential. In 2024, EvitaChem reported its use as a precursor for PET tracers targeting β-amyloid plaques in Alzheimer’s disease. Additionally, derivatives exhibit partial coagulation activity at 5–50 μmol/L, outperforming etamsylate in thrombin activation.

Ongoing clinical trials explore its analogs for amyotrophic lateral sclerosis (ALS), leveraging structural similarities to riluzole, an FDA-approved benzothiazole. The compound’s low toxicity profile (LD₅₀ > 500 mg/kg in murine models) further supports therapeutic applications.

Benzothiazole Derivatives as Privileged Structures

Privileged structures exhibit broad bioactivity due to their ability to mimic endogenous ligands. Benzothiazol-2-ylmethyl-methyl-amine’s derivatives demonstrate:

- Anticancer Activity: 2-(4-Aminophenyl)benzothiazoles inhibit topoisomerase II (IC₅₀ = 8.2–16.9 μM), while halogenated analogs show nanomolar cytotoxicity against leukemia cells.

- Antimicrobial Effects: Thiourea derivatives exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli.

- Neuroprotective Roles: Modulation of glutamate neurotransmission reduces excitotoxicity in ALS models.

Crystallographic analyses reveal that intermolecular C–H···N hydrogen bonds and π-π interactions (interplanar distance: 3.48–3.69 Å) stabilize the solid-state structure, enabling cocrystal engineering.

Condensation Reaction Approaches

Condensation reactions between 2-aminothiophenol and carbonyl-containing precursors form the cornerstone of benzothiazole synthesis. For example, ultrasonic irradiation of 2-aminothiophenol with aldehydes in catalyst-free conditions yields benzothiazole derivatives within 20 minutes at room temperature, achieving yields of 65–83% [1]. This method eliminates the need for toxic solvents, as the reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by cyclization and oxidation [1]. A comparative analysis (Table 1) demonstrates the impact of aldehyde substituents on reaction efficiency. Electron-withdrawing groups on the aldehyde enhance cyclization rates due to increased electrophilicity at the carbonyl carbon [5].

Table 1: Condensation of 2-Aminothiophenol with Substituted Aldehydes

| Aldehyde Substituent | Reaction Time (min) | Yield (%) |

|---|---|---|

| -H | 20 | 78 |

| -NO~2~ | 15 | 83 |

| -OCH~3~ | 25 | 65 |

Cyclization-Based Synthetic Pathways

Cyclization strategies leverage intramolecular reactions to construct the benzothiazole core. One approach involves treating 2-aminobenzothiazole intermediates with Mannich bases under controlled steric conditions. Bulky Mannich bases like 3-(dimethylamino)propiophenone hydrochlorides direct the reaction toward pyrido[2,1-b] [1] [3]benzothiazoles, whereas less hindered analogs yield [1] [3]benzothiazolo[2,3-b]quinazolines [4]. This selectivity arises from steric modulation of transition states during cyclization [4]. Oxidative cyclization using ammonium thiocyanate and bromine in acidic media provides an alternative route, forming 2-aminobenzothiazoles via intermediate mercaptoaldehyde species [5].

Green Chemistry Methodologies

Green synthesis prioritizes atom economy and reduced environmental impact. Water-mediated one-pot reactions exemplify this approach, as seen in the Sc(OTf)~3~-catalyzed three-component coupling of 2-aminobenzothiazole, aldehydes, and 1,3-diketones under microwave irradiation [5]. This solvent-free method achieves yields exceeding 85% while minimizing waste [5]. Similarly, potassium ferricyanide-mediated oxidation of hydroquinone intermediates in aqueous media avoids hazardous oxidizing agents, aligning with green chemistry principles [3].

Catalyst-Free and Additive-Free Approaches

Ultrasonic irradiation enables catalyst-free condensation of 2-aminothiophenol with aldehydes by enhancing molecular collisions and reaction homogeneity [1]. For instance, 2-(benzo-thiazole-2-yl)pyren-1-ol was synthesized from 1-hydroxypyrene-2-carbaldehyde and 2-aminothiophenol using only 37% HCl under ultrasound, achieving 75% yield without additional catalysts [1]. This method’s success hinges on cavitation effects, which lower activation energy for cyclization [1].

One-Pot Multicomponent Reactions

Multicomponent reactions streamline synthesis by combining reagents in a single step. A notable example involves 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones reacting under microwave conditions to form tricyclic derivatives [5]. The process proceeds via Knoevenagel condensation, followed by nucleophilic addition and cyclization, achieving 90% yield in 15 minutes [5]. This method’s efficiency derives from in situ generation of reactive intermediates, avoiding isolation steps [5].

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics through dielectric heating. In the synthesis of imidazo[2,1-b] [1] [3]benzothiazolones, microwave conditions reduced reaction times from hours to minutes compared to conventional heating [3]. For example, coupling 6-hydroxybenzothiazole-2-carboxylate with alpha, omega-dibromoalkanes under microwaves achieved 92% yield in 10 minutes, versus 6 hours via thermal methods [3].

Ultrasonic Irradiation Techniques

Ultrasound enhances mass transfer and reaction homogeneity, particularly in heterogeneous systems. The condensation of 2-aminothiophenol with 6-methylaniline derivatives under 40 kHz ultrasound produced Benzothiazol-2-ylmethyl-methyl-amine analogs in 80% yield within 30 minutes [1]. Sonication also facilitates catalyst-free reactions by generating localized high-temperature regions (~5000 K), promoting bond cleavage and reformation [1].

Sustainable Synthesis Strategies

Sustainability integrates renewable solvents, energy efficiency, and recyclable catalysts. Ethylene glycol, a biodegradable solvent, has been employed in reflux-based syntheses of benzothiazole hydrazine derivatives, achieving 85% yield while enabling solvent recovery [3]. Additionally, flow chemistry systems minimize resource consumption by ensuring precise stoichiometric control and continuous product extraction [5].

Core Structure Modifications

The benzothiazole nucleus serves as a privileged scaffold in medicinal chemistry, with the core structure modifications significantly influencing biological activity. The benzothiazole core consists of a benzene ring fused to a thiazole ring, providing a rigid planar structure that facilitates interactions with biological targets [1] [2].

Structural modifications at the 2-position of the benzothiazole ring have demonstrated the most significant impact on biological activity. The introduction of aryl and heteroaryl substituents at this position has consistently enhanced antibacterial activity against various bacterial strains including Escherichia coli, Enterococcus faecalis, Staphylococcus aureus, and Klebsiella pneumoniae [3] [4]. Specifically, compounds with 4-hydroxy-3-methoxy benzylidene, 4-hydroxy benzylidene, and 3-hydroxy benzylidene substitutions showed remarkable antibacterial activity with minimum inhibitory concentration values ranging from 1.04 to 2.03 μM [3].

The replacement of the benzothiazole core with other heterocyclic systems has been explored through scaffold hopping strategies. When the saccharine scaffold was replaced with benzothiazole in BCL-2 inhibitors, the resulting compounds maintained proper orientation of hydrophobic pocket binding moieties while enhancing the acidity of the sulfonamide nitrogen hydrogen, which influenced potency, solubility, and clearance properties [5].

For benzothiazol-2-ylmethyl-methyl-amine specifically, the presence of the methylamine substituent at the 2-position introduces additional hydrogen bonding capability and alters the electronic properties of the molecule. This modification creates opportunities for enhanced interactions with target proteins while maintaining the core benzothiazole pharmacophore essential for biological activity [3] [6].

Substituent Effects on Biological Activity

The nature and position of substituents on the benzothiazole ring system profoundly influence biological activity profiles. Electron-withdrawing groups at the 5-position, particularly halogen substituents such as fluorine, chlorine, and bromine, significantly enhance antibacterial activity [3] [4]. The 5,6-difluoro-substituted benzothiazole compound 8t demonstrated potent inhibitory activity against Gram-positive pathogens with potential against drug-resistant bacteria [7].

At the 4-position, the introduction of methoxy groups has been shown to enhance antibacterial activity, with the compound containing this substitution pattern exhibiting improved activity against various bacterial targets [1]. The presence of electron-donating groups such as hydroxyl and methoxy groups at the phenyl ring generally increases antibacterial activity, while electron-withdrawing groups including chloro, nitro, fluorine, and bromine enhance antifungal activity [8].

The 6-position modifications have also proven crucial for activity optimization. Chloro-substituted amino benzothiazoles at the 6-position have been found to encourage sensitivity to cancer cells [1]. The compound 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine showed significant inhibitory activity against A431, A549, and H1299 cancer cell lines while simultaneously reducing inflammatory cytokine levels [9].

For the specific compound benzothiazol-2-ylmethyl-methyl-amine, the methylamine group at the 2-position provides both hydrogen bond donor and acceptor capabilities, potentially enhancing binding affinity to target proteins through multiple interaction modes [3] [6].

Molecular Hybridization Approaches

Molecular hybridization represents a powerful strategy for optimizing benzothiazole derivatives by combining the benzothiazole scaffold with other bioactive moieties. The hybridization approach has successfully produced compounds with enhanced biological activities and improved pharmacological profiles [10] [11].

The benzothiazole-hydroxamic acid hybrids have demonstrated significant promise as histone deacetylase inhibitors. These hybrid molecules were designed by cross-linking benzothiazole with hydroxamic acid through amino acid or aminoalkanoic acid linkers. The compound 2E, which incorporated p-aminobenzoic acid as a linker, recorded the lowest docking score of -9.460 kcal/mol, indicating high potential inhibitory activity against HDAC8 [10].

Benzothiazole-oxadiazole hybrids have shown excellent antioxidant and anti-inflammatory properties. Twenty derivatives containing the 1,3,4-oxadiazole moiety were synthesized and evaluated, with compounds 8h and 8l demonstrating high radical scavenging efficacies of 0.05 ± 0.02 and 0.07 ± 0.03 mmol/L respectively in ABTS bioassays [12]. The compound 8h also exhibited superior anti-inflammatory activity with 57.35% inhibition, surpassing the reference drug indomethacin [12].

The benzothiazole-thiadiazole hybrid approach has been particularly successful in developing VEGFR-2 inhibitors. The 1,3,4-thiadiazole moiety was incorporated as a bioisostere for the central phenyl ring of sorafenib, with the benzothiazole serving as the hinge region binder. This molecular hybridization strategy resulted in compounds with enhanced flexibility and improved binding affinity toward both VEGFR-2 and BRAF kinases [11].

Benzothiazole-triazole hybrids have shown broad-spectrum antimicrobial activity. The 1,2,3-triazole moiety was successfully conjugated with benzothiazole scaffolds, producing compounds with potent activity against bacterial and fungal strains. Derivatives containing methoxyphenyl and heteroaromatic ring substitutions exhibited particularly promising inhibitory activity [13].

Pharmacophore Identification

Pharmacophore modeling has been instrumental in identifying the essential structural features required for biological activity of benzothiazole derivatives. The most successful pharmacophore model for benzothiazole-based p56lck inhibitors was identified as AADHRR.15, consisting of two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, and two aromatic ring features [14]. This six-point pharmacophore model demonstrated excellent predictive capability with a correlation coefficient of 0.93 and successfully predicted the p56lck inhibitory activity of tested compounds [14].

For dihydrofolate reductase inhibitors, the optimal pharmacophore model comprised two hydrogen bond acceptors, one hydrophobic aliphatic group, and one aromatic ring feature. This model achieved a correlation coefficient of 0.93 with an enrichment factor of 1.75 and a goodness of hit score of 0.73 [15]. The pharmacophore analysis revealed that the combination of hydrogen bonding and hydrophobic interactions was crucial for antimycobacterial activity [15].

DNA gyrase inhibitors based on benzothiazole scaffolds have been characterized by pharmacophore models emphasizing hydrogen bond patterns and aromatic interactions. The key pharmacophoric features include hydrogen bond acceptor and donor groups positioned to interact with critical amino acid residues in the enzyme active site [3]. Molecular docking studies confirmed that compounds with optimal pharmacophore alignment showed superior binding energies and inhibitory activities [3].

The benzothiazol-2-ylmethyl-methyl-amine structure incorporates several key pharmacophoric elements, including the aromatic benzothiazole ring system, hydrogen bond acceptor nitrogen in the thiazole ring, and the methylamine group providing both hydrogen bond donor and acceptor capabilities [3] [6]. This combination of features positions the compound favorably for interactions with multiple target proteins.

Bioisosteric Replacements

Bioisosteric replacement strategies have been extensively employed to optimize benzothiazole derivatives for improved biological activity and drug-like properties. The replacement of pyridine rings with benzothiazole scaffolds has been particularly successful in kinase inhibitor development. This substitution maintains the planar aromatic character while introducing sulfur and nitrogen heteroatoms that can participate in additional binding interactions [11] [16].

The central aryl moiety replacement with 1,3,4-thiadiazole represents a successful bioisosteric strategy in VEGFR-2 inhibitor design. This replacement enhances molecular flexibility while maintaining essential pharmacophoric features. The 1,3,4-thiadiazole motif has been documented as an effective bioisostere for the central phenyl ring, demonstrating strong inhibitory efficacy against VEGFR-2 [11].

Classical bioisosteric replacements involving hydroxyl and thiol groups have been applied to benzothiazole derivatives to maintain hydrogen bonding patterns while modifying other molecular properties. The interchange of these groups allows for fine-tuning of binding affinity and selectivity profiles [17] [18]. Similarly, the replacement of amide groups with urea moieties has been employed to alter basicity and binding characteristics in kinase inhibitor design [17].

The replacement of methyl groups with fluorine atoms has been utilized to enhance metabolic stability and modulate lipophilicity. This bioisosteric substitution often leads to improved potency due to the unique properties of the carbon-fluorine bond [16]. The fluorine substitution can also influence the electronic properties of the benzothiazole ring system, potentially enhancing binding affinity to target proteins [16].

Carboxylic acid bioisosteres, particularly tetrazole replacements, have been explored for improving bioavailability and metabolic stability of benzothiazole derivatives. These replacements maintain the acidic character while providing enhanced stability against metabolic degradation [17]. The tetrazole ring system can also participate in additional binding interactions through its nitrogen atoms [17].

Three-Dimensional Quantitative Structure-Activity Relationship Models for Benzothiazole Derivatives

Three-dimensional quantitative structure-activity relationship modeling has provided valuable insights into the structural requirements for biological activity in benzothiazole derivatives. Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis have been the primary methodologies employed for developing predictive models [19] [20] [21].

The most robust CoMFA model for benzothiazole derivatives as c-Jun N-terminal kinase-3 inhibitors was developed using 44 compounds, achieving conventional r² values of 0.849 and cross-validated coefficient r² values of 0.616. The corresponding CoMSIA model demonstrated r² values of 0.766 and cross-validated coefficient r² values of 0.605 [19]. These models successfully predicted the binding affinity of test compounds and provided valuable information for structure-based drug design [19].

For benzothiazole derivatives as p56lck inhibitors, the CoMFA model demonstrated exceptional predictive capability with r² values of 0.966 and cross-validated coefficient r² values of 0.710. The corresponding CoMSIA model showed r² values of 0.956 and cross-validated coefficient r² values of 0.642 [20]. These models successfully elucidated the relationship between structural features and inhibitory activity, providing guidance for the design of novel p56lck inhibitors [20].

The anticancer benzothiazole derivatives have been studied using CoMFA methodology, producing models with outstanding statistical parameters. The best CoMFA model achieved a cross-validation coefficient of 0.642 and a conventional correlation coefficient of 0.976, with an estimated standard error of 0.161 and F-value of 111.4 [21]. The model revealed that electron-withdrawing groups at specific positions enhance anticancer activity by increasing positive charges in favorable electrostatic regions [21].

Self-Organizing Molecular Field Analysis has been employed for benzothiazole-based BCR-ABL kinase inhibitors, generating highly predictive models for both wild-type and T315I mutant forms. The models achieved r² values of 0.676 and 0.748 for wild-type and T315I mutant BCR-ABL respectively, with corresponding cross-validated coefficient r² values of 0.616 and 0.720 [22]. These models successfully demonstrated different binding modes for the two enzyme forms and provided valuable information for designing compounds with activity against resistant mutations [22].

The 3D-QSAR models consistently emphasize the importance of steric and electrostatic factors in determining biological activity. The steric contour maps reveal that bulky substituents at specific positions can either enhance or diminish activity depending on their spatial relationship with the target protein binding site [19] [20] [21]. The electrostatic contour maps demonstrate that electron-withdrawing groups in blue-colored regions and electron-donating groups in red-colored regions are favorable for activity enhancement [21].

For benzothiazol-2-ylmethyl-methyl-amine derivatives, the 3D-QSAR models suggest that the methylamine substituent occupies a crucial position for binding interactions. The presence of both hydrogen bond donor and acceptor capabilities in this group, combined with the appropriate steric requirements, positions these derivatives favorably for high biological activity across multiple target classes [19] [20] [21].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant